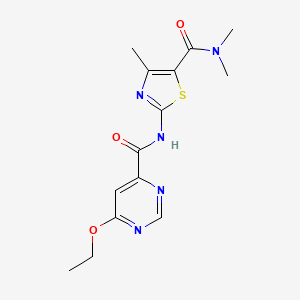

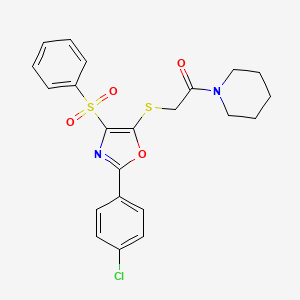

2-(4,5-Dimethoxy-2-nitrophenyl)-1,3-diphenylimidazolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of imidazolidine derivatives can involve multiple steps, including the formation of intermediate compounds such as thioureas, ureas, and oxazoles, followed by cyclization reactions. For example, the synthesis of 2,4-diaryl-3,5-bis(arylimino)-1,2,4-thiadiazolidine derivatives involves the synthesis of diaryl substituted thioureas, which are then cyclized to give the 1,2,4-thiadiazole system . Similarly, the synthesis of 5-methyl-3,5-diphenylimidazolidine-2,4-diones from substituted 1-(1-cyanoethyl-1-phenyl)-3-phenylureas involves the formation of phosphates of 4-methyl-4-phenyl-2-phenylimino-5-imino-4,5-dihydro-1,3-oxazoles, which rearrange to give the imidazolidine derivatives .

Molecular Structure Analysis

The molecular structure of imidazolidine derivatives can be elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry, as well as computational methods like ab initio modeling and DFT studies. For instance, the structure of 1-methyl-5,5-diphenylimidazolidine-2,4-dione was examined using computational modeling and spectrophotometric techniques, revealing that the molecules dimerize via hydrogen bonding and the phenyl rings are not coplanar with the imidazole ring . X-ray crystallography is also used to determine the structure of these compounds, as seen in the case of 5-methyl-5-(4-nitrophenyl)-3-phenylimidazolidine-2,4-dione .

Chemical Reactions Analysis

Imidazolidine derivatives can undergo various chemical reactions, including nucleophilic addition, desulfurization, and cycloadditions. For example, the desulfurization of 4-nitro-N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine leads to the formation of amidine derivatives and thioimidate via nucleophilic addition . Asymmetric dipolar cycloadditions of a nitrile oxide to acrylamide derivatives of imidazolidine show high diastereoselectivities, which is important for the synthesis of chiral compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives, such as solubility, melting points, and stability, can be influenced by the substituents on the imidazolidine ring. The presence of electron-withdrawing or electron-donating groups can affect the reactivity and the acidity/basicity of the compounds. For instance, the pKa values of 5-methyl-3,5-diphenylimidazolidine-2,4-diones were determined kinetically, and the presence of electron-acceptor substituents in the 3-phenyl group of the imidazolidine-2,4-dione cycle was found to increase the reaction rate . The E,Z-isomerism and exchange of the imino proton in imidazolidine derivatives can also be studied using NMR spectroscopy, providing insights into the dynamic behavior of these molecules10.

科学的研究の応用

1. Cytochemical Applications

A study introduces a new p-nitrophenyl substituted ditetrazole, which shares some structural similarities with 2-(4,5-Dimethoxy-2-nitrophenyl)-1,3-diphenylimidazolidine. This compound is useful for cytochemical purposes, allowing the visualization of enzymatic activity in tissue sections. It is effective for various diaphorase systems, including succinic dehydrogenase, under aerobic conditions after a short incubation period (Nachlas et al., 1957).

2. Synthetic Chemistry

Research on the synthesis of new substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones from substituted 1-(1-cyanoethyl-1-phenyl)-3-phenylureas, explores the reaction pathways and structural analysis of compounds structurally related to 2-(4,5-Dimethoxy-2-nitrophenyl)-1,3-diphenylimidazolidine. This study contributes to the broader understanding of synthetic routes and potential applications of imidazolidine derivatives (Sedlák et al., 2005).

3. Photochemical Transformations

A study focusing on S-substituted 5,7-dimethyl-4а,5а-diphenyl-3-thioxoperhydroimidazo[4,5-e]-1,2,4-triazin-2-ones underlines the potential of compounds related to 2-(4,5-Dimethoxy-2-nitrophenyl)-1,3-diphenylimidazolidine in photochemical transformations. This research investigates the absorption and fluorescence properties of synthesized compounds and their photoproducts, providing insights into the photochemical applications of such compounds (Kravchenko et al., 2018).

4. Catalysis in Organic Chemistry

A study on optical resolution of related compounds and their catalysis ability in asymmetric Michael reactions demonstrates the potential of 2-(4,5-Dimethoxy-2-nitrophenyl)-1,3-diphenylimidazolidine-like compounds in organic synthesis. This research shows how structurally related imidazolidines can be used as catalysts in organic reactions, expanding the scope of their application in synthetic chemistry (Ryoda et al., 2008).

Safety And Hazards

The safety information for “2-(4,5-Dimethoxy-2-nitrophenyl)acetonitrile” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The safety phrases include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

2-(4,5-dimethoxy-2-nitrophenyl)-1,3-diphenylimidazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-29-21-15-19(20(26(27)28)16-22(21)30-2)23-24(17-9-5-3-6-10-17)13-14-25(23)18-11-7-4-8-12-18/h3-12,15-16,23H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNOVNIGSBSWGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,5-Dimethoxy-2-nitrophenyl)-1,3-diphenylimidazolidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2511238.png)

![2-Phenoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2511241.png)

![(3-bromophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511243.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2511250.png)

![6-[(4-chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2511254.png)

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2511257.png)

![6-Cyclopropyl-2-[1-(2-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2511258.png)